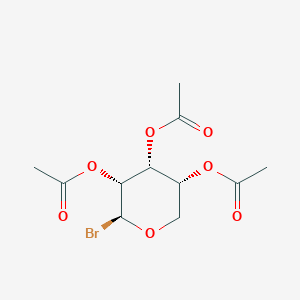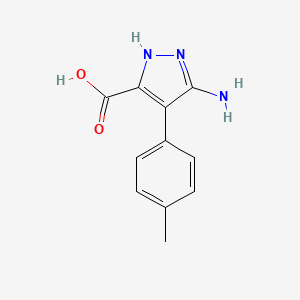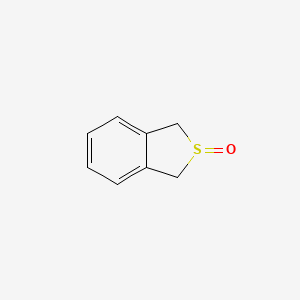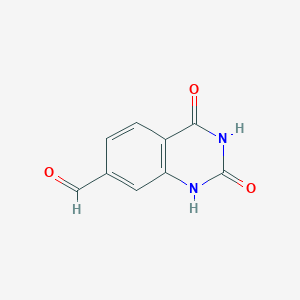
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a brominated derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-3,4,5-triol with bromine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted tetrahydropyran derivatives.
Reduction: Formation of tetrahydropyran.
Oxidation: Formation of tetrahydropyran-2-one or tetrahydropyran-2-aldehyde.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a more reduced compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate: A similar compound with a methyl group instead of a bromine atom.
(2S,3R,4R,5R)-5-Acetoxymethyltetrahydrofuran-2,3,4-triyl triacetate: Another similar compound with an acetoxymethyl group.
Uniqueness
(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C11H15BrO7 |
|---|---|
Molekulargewicht |
339.14 g/mol |
IUPAC-Name |
[(3R,4R,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
AVNRQUICFRHQDY-GWOFURMSSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)Br |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)


![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)

![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)

![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)


